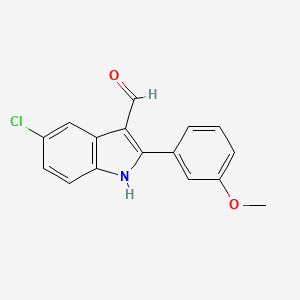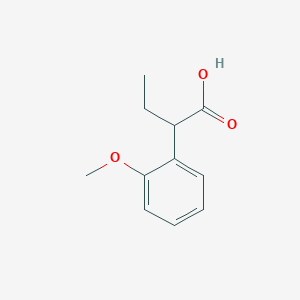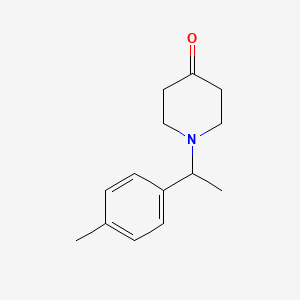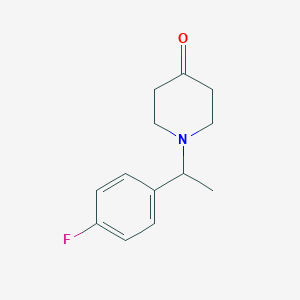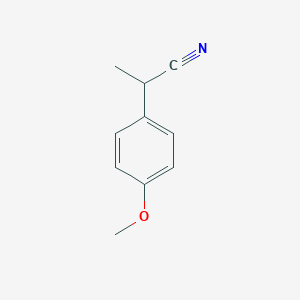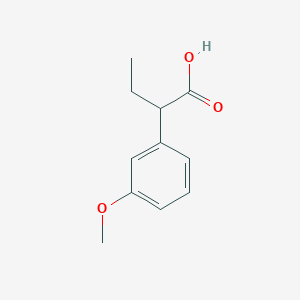
2-(3-Methoxyphenyl)butanoic acid
説明
2-(3-Methoxyphenyl)butanoic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Methoxyphenyl)butanoic acid is 1S/C11H14O3/c1-8(7-11(12)13)9-5-3-4-6-10(9)14-2/h3-6,8H,7H2,1-2H3,(H,12,13) . This indicates the presence of a methoxyphenyl group attached to a butanoic acid molecule .Physical And Chemical Properties Analysis
2-(3-Methoxyphenyl)butanoic acid is a powder at room temperature . It has a melting point of 48-50 degrees Celsius .科学的研究の応用
Synthesis and Chemical Processes
Organic Synthesis
A process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, has been developed, involving the demethylation of 4-(4-methoxyphenyl)butanoic acid (Delhaye et al., 2006).
Corrosion Inhibition
Acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, were studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).
Process Improvement
A one-pot multi-step process involving multifunctional base–acid-metal catalysts was developed for synthesizing various chemicals, including 4-(4-methoxyphenyl)-2-butanone (Climent et al., 2010).
Continuous Flow Synthesis
Continuous flow strategies were evaluated for the generation of 4-aryl-2-butanone derivatives, including 4-(4-methoxyphenyl)-2-butanone, for use in pharmaceuticals and flavorings (Viviano et al., 2011).
Biomedical Research and Applications
Antimicrobial Activity
N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl moieties demonstrated significant antimicrobial and antifungal activities (Mickevičienė et al., 2015).
Sortase A Inhibitors
A new class of sortase A transpeptidase inhibitors, including 3-oxo-2-(2-(3,4dichlorophenyl)hydrazinylidene)butanoic acid, showed potential for tackling Gram-positive pathogens (Maggio et al., 2016).
Metabolites from Endophytic Fungi
Metabolites such as 1-(2-hydroxy-6-methoxyphenyl)butan-1-one, isolated from the endophytic fungus Nodulisporium sp., exhibited herbicidal, antifungal, and antibacterial activities (Dai et al., 2006).
Methionine Precursor Effects
DL-2-hydroxy-(4-methylthio)butanoic acid, a methionine precursor, was shown to protect intestinal epithelial barrier function and improve poultry nutrition (Martín-Venegas et al., 2013).
Safety and Hazards
特性
IUPAC Name |
2-(3-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(12)13)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLQSXQMKPXWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




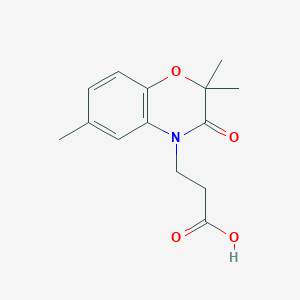
![2-Furoicacid,5-[(isopropylthio)methyl]-](/img/structure/B7843201.png)

![N-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B7843218.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile](/img/structure/B7843226.png)
![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B7843232.png)
